6-(1H-pyrrol-1-yl)nicotinonitrile
Overview
Description
6-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 . It is commonly used in proteomics research .
Synthesis Analysis
The synthesis of 6-(1H-pyrrol-1-yl)nicotinonitrile and its analogues has been reported in the literature . For instance, a series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized using a 2-(1H-pyrrol-1-yl)pyridine ring as a link-bridge to retain the cis-orientations of A-ring and B-ring .Molecular Structure Analysis
The molecular structure of 6-(1H-pyrrol-1-yl)nicotinonitrile can be represented by the InChI code: 1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H .Scientific Research Applications
Medicinal Chemistry
6-(1H-pyrrol-1-yl)nicotinonitrile has been utilized in the synthesis of analogues for crolibulin and combretastatin A-4, which are compounds known for their antiproliferative activity against cancer cell lines . These analogues have shown promise in inhibiting microtubule assembly, a crucial process in cell division, making them potential candidates for anticancer drugs.
Biochemistry
In biochemistry, this compound serves as a building block for creating molecules that can interact with biological systems. Its role in the inhibition of enzymes like DHFR (dihydrofolate reductase) is significant for understanding and potentially controlling metabolic pathways within cells .
Pharmacology
Pharmacologically, 6-(1H-pyrrol-1-yl)nicotinonitrile derivatives have been evaluated for their therapeutic potential. The focus has been on their ability to disrupt the growth of tumor cells, offering a pathway to develop new oncological treatments .
Materials Science
This compound’s molecular structure allows for its incorporation into various materials, potentially altering their properties for specific applications. While direct applications in materials science aren’t extensively documented, its chemical properties could influence the development of novel materials .
Environmental Science
Analytical Methods
In analytical chemistry, 6-(1H-pyrrol-1-yl)nicotinonitrile could be used as a standard or reagent in chromatographic methods or spectrometry, aiding in the detection and quantification of complex biological samples .
Industrial Processes
While specific industrial applications are not readily found, the compound’s role in research could lead to its use in industrial synthesis processes, especially in the pharmaceutical industry where intermediates like this are valuable .
Chemical Synthesis
The compound is a versatile intermediate in organic synthesis. It can be used to create complex molecules with potential applications ranging from medicinal to material sciences .
Mechanism of Action
Target of Action
It is known that the compound has been used in the synthesis of analogues of crolibulin and combretastatin a-4 , which are known to target tubulin .
Mode of Action
Its analogues have been shown to inhibit microtubule assembly, similar to crolibulin and combretastatin a-4 . This suggests that 6-(1H-pyrrol-1-yl)nicotinonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in inhibiting microtubule assembly, it may affect pathways related to cell division and growth .
Result of Action
Its analogues have shown antiproliferative activity against human cancer cell lines , suggesting that 6-(1H-pyrrol-1-yl)nicotinonitrile may have similar effects.
properties
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOMMSCUREDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383954 | |
Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
218157-81-4 | |
Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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